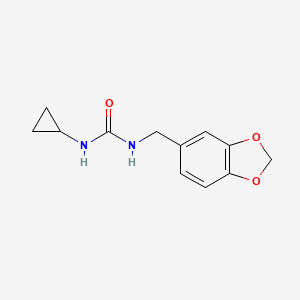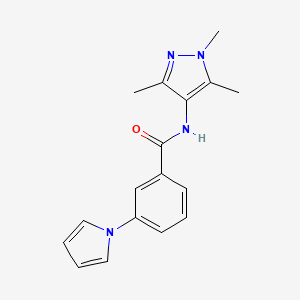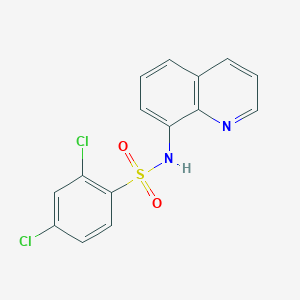
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea, also known as BDMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDMC belongs to the class of benzodioxole derivatives and has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer, inflammation, and viral infections. 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has been found to inhibit the NF-κB and STAT3 signaling pathways, which are known to play a critical role in cancer and inflammation. Additionally, 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has been shown to inhibit the replication of hepatitis B and C viruses by targeting various viral proteins.
Biochemical and Physiological Effects
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has been found to exhibit a range of biochemical and physiological effects. In particular, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the production of pro-inflammatory cytokines. 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has also been found to reduce the levels of various biomarkers associated with cancer and inflammation. Additionally, 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has been found to exhibit low toxicity in normal cells, which is a crucial factor in the development of safe and effective drugs. However, one of the limitations of 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea is its relatively low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea research. One of the most promising areas of research is the development of 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea-based therapeutics for cancer and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea and to identify potential drug targets. Finally, the development of more efficient synthesis methods for 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea could help to overcome some of the current limitations associated with its use in lab experiments.
Méthodes De Synthèse
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. One of the most commonly used methods involves the reaction of 2,3-dihydro-1,4-benzodioxine with cyclopropylisocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has been extensively studied for its potential therapeutic applications. In particular, it has shown promising results in the treatment of cancer, inflammation, and viral infections. Several studies have reported that 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has shown antiviral activity against a range of viruses, including hepatitis B and C viruses.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-9-2-3-9)13-6-8-1-4-10-11(5-8)17-7-16-10/h1,4-5,9H,2-3,6-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHEOIWKGKEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-3-yl-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7497422.png)
![N-[(2-cyclopentyloxypyridin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B7497424.png)

![[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7497433.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7497435.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7497439.png)

![N-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497451.png)
![N-[(3-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497469.png)
![N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7497474.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7497485.png)
![N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497493.png)
![methyl 4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7497506.png)